
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CMOA and is known for its potential applications in the field of medicine and drug development.
Wirkmechanismus
The mechanism of action of CMOA is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors, leading to its pharmacological effects. CMOA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. Additionally, CMOA has been shown to interact with the cannabinoid receptors, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CMOA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, CMOA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory effects. CMOA has also been shown to enhance the expression of neurotrophic factors, such as BDNF, leading to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CMOA is its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, CMOA has been shown to exhibit high potency and selectivity, making it a potential candidate for drug development. However, one of the limitations of CMOA is its poor solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on CMOA. One of the potential areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CMOA and its potential applications in the treatment of various diseases. Furthermore, the development of CMOA derivatives with improved pharmacological properties may also be an area of future research.
Synthesemethoden
The synthesis of CMOA involves the reaction between 5-chloro-2-methoxyaniline and 2-hydroxybenzoyl chloride, followed by the reaction between the resulting intermediate and acetic anhydride. This method has been optimized to provide high yields of CMOA with excellent purity.
Wissenschaftliche Forschungsanwendungen
CMOA has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. CMOA has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CMOA has also been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-13-7-6-10(17)8-11(13)18-15(20)9-19-12-4-2-3-5-14(12)23-16(19)21/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZQCDUAQXXXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)


![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

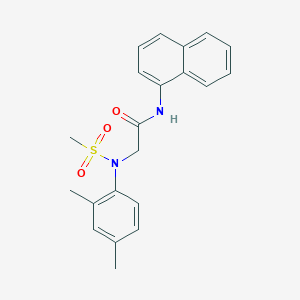

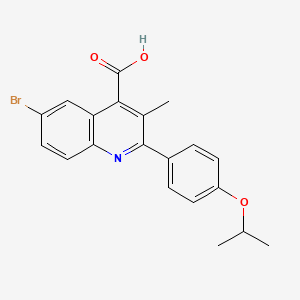
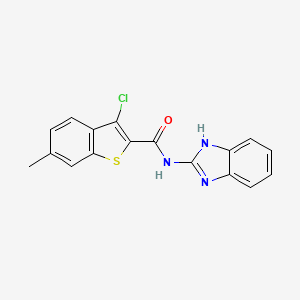
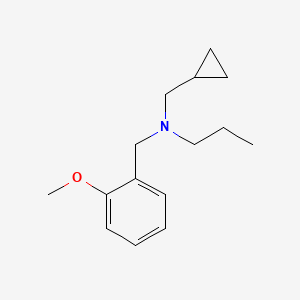
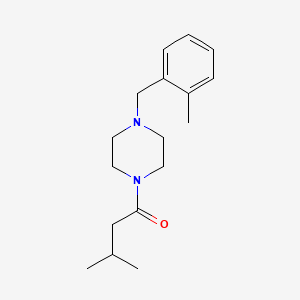
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
